Sodium undecanoate

Descripción general

Descripción

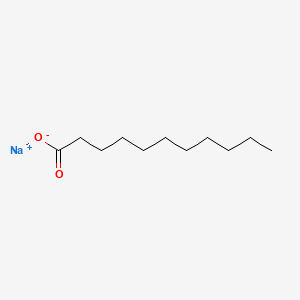

Sodium undecanoate, also known as sodium undecanoic acid, is a sodium salt of undecanoic acid. It is a surfactant and anionic detergent commonly used in various industrial and scientific applications. The compound has the molecular formula C11H21NaO2 and is known for its amphiphilic properties, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium undecanoate can be synthesized through the neutralization of undecanoic acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium, where undecanoic acid is dissolved in water, and sodium hydroxide is added gradually under stirring. The reaction proceeds as follows:

C11H22O2+NaOH→C11H21NaO2+H2O

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale neutralization processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to ensure complete conversion of undecanoic acid to its sodium salt. The resulting solution is then concentrated and purified to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions: Sodium undecanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to produce corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reactions are typically carried out in aqueous or organic solvents under controlled temperatures.

Major Products Formed:

Oxidation: Undecanoic acid or ketones.

Reduction: Undecanol.

Substitution: Various substituted undecanoates depending on the reacting cation

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Sodium undecanoate has been investigated for its efficacy as a corrosion inhibitor, particularly in protecting lead surfaces against corrosion. A study demonstrated that this compound solutions at concentrations of 0.01 and 0.05 mol/L effectively inhibited corrosion on lead coupons subjected to a simulated acidic environment (neutralized acetic acid) .

Key Findings:

- Inhibition Efficiency: The highest inhibition efficiency was observed with the 0.05 mol/L concentration, forming a dense layer that protected against corrosive agents.

- Surface Treatments: The effectiveness varied with surface treatment; electrochemically cleaned surfaces showed the best results.

- Visual Changes: Although effective, the application resulted in a slight change in color from dark grey to a brighter shade and a dim wax appearance.

| Concentration (mol/L) | Inhibition Efficiency (%) | Surface Treatment Type |

|---|---|---|

| 0.01 | Moderate | Clean ground surface |

| 0.05 | High | Electrochemically cleaned |

Drug Delivery Systems

This compound is also being explored in pharmaceutical formulations as an enhancer for drug absorption. Research indicates that this compound can improve the permeability of drugs across biological membranes, making it a candidate for enhancing oral bioavailability of drugs .

Mechanism of Action:

- This compound acts by disrupting lipid bilayers, facilitating the transport of therapeutic agents through intestinal epithelial cells.

- Studies have shown that it enhances the transport of various pharmaceutical compounds across Caco-2 cell monolayers, indicating its potential as a permeation enhancer.

Biomedical Applications

In the biomedical field, this compound is being studied for its role in developing nanocarriers and polymers for drug delivery systems. For instance, amphiphilic copolymers incorporating this compound have demonstrated antiviral properties by blocking viral attachment to host cells .

Case Study Insights:

- Antiviral Activity: Copolymers containing this compound were effective against Zika virus (ZIKV), showcasing low toxicity while inhibiting viral replication.

- Polyvalency Effect: The polymers exhibited enhanced binding due to polyvalent interactions, which significantly increased their efficacy compared to monovalent interactions.

Mecanismo De Acción

The mechanism of action of sodium undecanoate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with both hydrophilic and hydrophobic substances. This property makes it effective in emulsifying oils and stabilizing emulsions. At the molecular level, this compound interacts with lipid bilayers, disrupting their structure and enhancing the permeability of cell membranes .

Comparación Con Compuestos Similares

Sodium dodecyl sulfate: Another anionic surfactant with similar properties but a longer carbon chain.

Sodium lauryl sulfate: Commonly used in detergents and personal care products.

Sodium stearate: A soap with a longer carbon chain and different applications.

Uniqueness: Sodium undecanoate is unique due to its specific carbon chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective in certain applications, such as emulsion polymerization and micelle formation, where other surfactants may not perform as well .

Actividad Biológica

Sodium undecanoate, the sodium salt of undecanoic acid, is a compound of interest in various fields, including pharmacology and materials science. Its biological activity has been investigated for applications ranging from drug delivery systems to corrosion inhibition. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

This compound (C11H21NaO2) is an ester that exhibits amphiphilic properties, making it suitable for various applications in biological systems. Its structure allows it to interact with both hydrophilic and hydrophobic environments, which is critical for its biological functions.

- Antiviral Activity : Research indicates that this compound can inhibit viral replication. For instance, studies have shown that certain copolymers containing this compound can block the attachment of viruses like Zika virus to host cells, thereby preventing infection. The mechanism involves electrostatic interactions between negatively charged components of the copolymers and positively charged viral glycoproteins on cell surfaces .

- Corrosion Inhibition : this compound has been tested as a corrosion inhibitor for lead in acidic environments. Experimental results demonstrated that this compound provides significant protection against corrosion, outperforming other organic inhibitors. The protective effect is attributed to the formation of a stable film on the metal surface, which reduces exposure to corrosive agents .

- Drug Delivery Systems : this compound's surfactant properties make it a candidate for drug delivery applications. It can enhance the solubility and bioavailability of poorly soluble drugs through self-assembled nanoparticles or emulsions .

Case Study 1: Antiviral Efficacy

A study investigated the antiviral properties of this compound-containing copolymers against Zika virus. The results showed a significant reduction in viral load in treated cells compared to controls, highlighting its potential as a therapeutic agent in viral infections.

| Treatment Group | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| This compound Copolymer | 85 |

Case Study 2: Corrosion Protection

In a comparative study on corrosion inhibitors, this compound was tested alongside other compounds for its effectiveness in protecting lead pipes from acetic acid corrosion.

| Inhibitor | Corrosion Rate (mg/cm²) | Mass Gain (g) |

|---|---|---|

| Control | 0.5 | 0 |

| Sodium Decanoate | 0.1 | 0.02 |

| This compound | 0.05 | 0.03 |

The results indicated that this compound provided superior protection compared to both control and sodium decanoate.

Research Findings

Recent studies have focused on the pharmacokinetics and safety profile of this compound in various formulations:

Propiedades

IUPAC Name |

sodium;undecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2.Na/c1-2-3-4-5-6-7-8-9-10-11(12)13;/h2-10H2,1H3,(H,12,13);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOOPHYLANWVUDY-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00169363 | |

| Record name | Sodium undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17265-30-4 | |

| Record name | Sodium undecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017265304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium undecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00169363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium undecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.